molecular formula C14H19F3N2O2 B8634455 Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate

Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate

Cat. No.: B8634455
M. Wt: 304.31 g/mol
InChI Key: USUBNRBRRIRPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C14H19F3N2O2 and its molecular weight is 304.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19F3N2O2

Molecular Weight

304.31 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-[3-(trifluoromethyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-11(8-18)9-5-4-6-10(7-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3,(H,19,20)

InChI Key

USUBNRBRRIRPTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Of the compound from Example 100A, 3.87 g (11.2 mmol) were hydrogenated in 230 ml of methanol with 5 ml of Raney nickel suspension (50% in water) at a hydrogen pressure of 3 bar for 3 h. The reaction mixture was filtered over celite and washed with methanol, and the filtrate was freed from the solvent on a rotary evaporator. The residue was dried in an HV. This gave 3.50 g (99% of theory) of the title compound.
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Synthesis routes and methods II

Procedure details

Of the compound from Example 12A, 248 mg (1.04 mmol) were introduced in methanol and admixed with 20 mg of palladium (10% on activated carbon). Hydrogenation took place under atmospheric pressure at RT overnight. The reaction mixture was filtered and the filtrate concentrated under reduced pressure. This gave 300 mg (88% of theory) of the title compound.
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